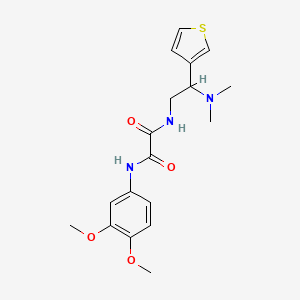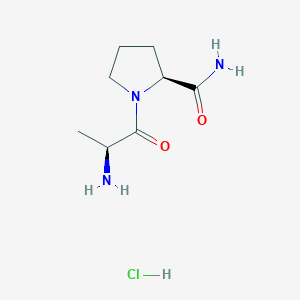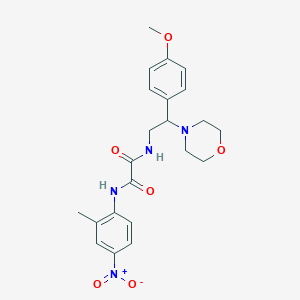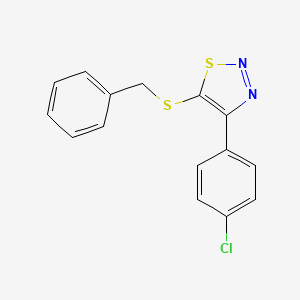![molecular formula C19H21N9OS2 B2755157 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide CAS No. 886902-24-5](/img/structure/B2755157.png)
2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide” is a chemical compound that has been mentioned in patents . It is related to the class of compounds known as triazolo-triazines, which are nitrogen-rich heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a triazolo-triazine core, which is a type of nitrogen-rich heterocyclic compound. This core is substituted with an ethylamino group at the 5 and 7 positions, a thio group at the 3 position, and an acetamide group that is further substituted with a phenylthiazol-2-yl group .科学的研究の応用
Synthesis of Innovative Heterocycles
This compound serves as a precursor in the synthesis of innovative heterocycles, contributing to the development of new chemical entities with potential application in pharmaceuticals and agrochemicals. The versatility of this compound enables the creation of various heterocyclic frameworks, such as pyrrole, pyridine, and triazolo[1,5-a]pyrimidine derivatives, which are pivotal in medicinal chemistry for the design of drugs with enhanced efficacy and reduced toxicity (Fadda et al., 2017).
Insecticidal Applications
Research has demonstrated the insecticidal potential of compounds derived from this chemical structure, specifically against pests such as the cotton leafworm, Spodoptera littoralis. This application is crucial for agricultural sciences, where the development of new insecticides can contribute to more effective pest management strategies, thus securing crop yields and contributing to food security (Soliman et al., 2020).
Antiviral Properties
Compounds synthesized from this chemical have been investigated for their antiviral activities, particularly against the Flu A (H1N1) virus, showcasing the potential for the development of new antiviral agents. In the context of emerging and re-emerging viral diseases, the exploration of new antiviral compounds is of paramount importance for public health, offering hope for treatments against influenza viruses and possibly other viral pathogens (Demchenko et al., 2020).
将来の方向性
The future directions for research on this compound could include further investigation into its potential anti-inflammatory effects, as well as exploration of other biological activities. Additionally, research could be conducted to optimize its synthesis and to investigate its physical and chemical properties in more detail .
作用機序
Target of Action
Similar compounds have been found to bind toP300/CBP-associated factor (PCAF) , suggesting that this could be a potential target.
Mode of Action
It’s known that similar compounds can intercalate dna , which suggests that this compound might interact with its targets by inserting between DNA base pairs, disrupting normal DNA function and leading to cellular effects.
Pharmacokinetics
Its molecular weight of436.336 suggests that it may have suitable properties for oral bioavailability.
特性
IUPAC Name |
2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N9OS2/c1-3-20-15-24-16(21-4-2)28-17(25-15)26-27-19(28)31-11-14(29)23-18-22-13(10-30-18)12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3,(H,22,23,29)(H2,20,21,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIXLBKJCAEMRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N9OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(4-bromophenyl){5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}methanone](/img/structure/B2755084.png)

![4-(4-fluorobenzyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2755086.png)
![2-[3'-(3-fluorophenyl)-2,4'-dioxospiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]acetamide](/img/structure/B2755087.png)


![2-(tert-Butoxycarbonyl)-8-thia-2-azaspiro[4.5]decane-4-carboxylic acid 8,8-dioxide](/img/structure/B2755092.png)
![4-iodo-1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2755093.png)
![1-(3,4-dimethylphenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2755095.png)
